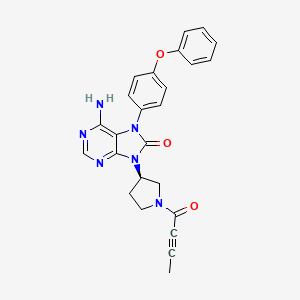
替拉布替尼
描述
Tirabrutinib, also known as Velexbru, is a drug used for the treatment of autoimmune disorders and hematological malignancies . It was approved in March 2020 in Japan for the treatment of recurrent or refractory primary central nervous system lymphoma . Tirabrutinib is an irreversible inhibitor of Bruton’s tyrosine kinase .
Synthesis Analysis
Tirabrutinib is synthesized using 4-phenoxyaniline as a raw material by chemical reaction in the presence of a phase transfer catalyst (TBAB) .
Molecular Structure Analysis
Tirabrutinib is an orally administered, small molecule, Bruton’s tyrosine kinase (BTK) inhibitor . It irreversibly and covalently binds to BTK in B cells .
Chemical Reactions Analysis
Tirabrutinib exerts an anti-tumor effect by regulating multiple BTK downstream signaling proteins, such as NF-κB, AKT, and ERK, in ABC-DLBCL . It also inhibits the cell growth of both TMD8 and U-2932 cells in correlation with the inhibition of BTK autophosphorylation .
Physical And Chemical Properties Analysis
The safety, tolerability, efficacy, and pharmacokinetics of tirabrutinib, a second-generation, highly selective oral Bruton’s tyrosine kinase inhibitor, were evaluated for relapsed/refractory primary central nervous system lymphoma .
科学研究应用
Treatment of Hematological Malignancies
Tirabrutinib is one of the five small molecule inhibitors that have shown remarkable efficacy in treating different types of hematological cancers . It works by inhibiting Bruton’s tyrosine kinase (BTK), an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions .
Treatment of Inflammatory Diseases
BTK inhibitors, including Tirabrutinib, have been repurposed for the treatment of inflammatory diseases . Promising data have been obtained from preclinical and early-phase clinical studies .
Treatment of Primary Central Nervous System Lymphoma (PCNSL)
Tirabrutinib has been evaluated for relapsed/refractory PCNSL . The study showed favorable efficacy of Tirabrutinib in patients with relapsed/refractory PCNSL .
Treatment of Chronic Lymphocytic Leukemia (CLL)
Tirabrutinib has been used in the treatment of relapsed or refractory CLL . The clinical benefit of Tirabrutinib monotherapy was demonstrated in a multicentre, phase 1 dose-escalation study .
Treatment of Non-Hodgkin Lymphoma (NHL)
Tirabrutinib has also been used in the treatment of relapsed or refractory NHL, including mantle cell lymphoma (MCL) and DLBCL .
Anti-tumor Mechanism Investigation
The anti-tumor mechanism of Tirabrutinib has been investigated . Tirabrutinib irreversibly and covalently binds to BTK in B cells and inhibits aberrant B cell receptor signaling in B cell-related cancers and autoimmune diseases .
作用机制
Target of Action
Tirabrutinib is a highly selective inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It plays a crucial role in the development and functioning of B cells, a type of white blood cell that is vital for the immune response .
Mode of Action
Tirabrutinib works by binding to BTK and inhibiting its activity . This inhibition blocks the transmission of cell survival signals within the B cells, leading to cell death . It has been observed that tirabrutinib selectively affects B cells .
Biochemical Pathways
Tirabrutinib’s action on BTK affects several downstream signaling pathways. Phosphoproteomic analysis revealed the downregulation of ERK and AKT pathways in TMD8 cells . These pathways are involved in cell growth, survival, and differentiation. By inhibiting these pathways, tirabrutinib can exert an anti-tumor effect .
Pharmacokinetics
The safety, tolerability, efficacy, and pharmacokinetics of tirabrutinib have been evaluated in clinical trials . Patients with relapsed/refractory primary central nervous system lymphoma (PCNSL) received tirabrutinib once daily in these studies .
Result of Action
Tirabrutinib has shown favorable efficacy in patients with relapsed/refractory PCNSL . It inhibited the growth of tumor cells in correlation with the inhibition of BTK autophosphorylation . In the TMD8 subcutaneous xenograft model, tirabrutinib showed a dose-dependent anti-tumor effect . Transcriptomic analysis indicated that IRF4 gene expression signatures had decreased in the tirabrutinib groups .
Action Environment
The efficacy of tirabrutinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the patient’s cells can affect the drug’s efficacy . .
安全和危害
未来方向
属性
IUPAC Name |
6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLPXCPMNSRAM-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1351636-18-4 | |
| Record name | Tirabrutinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tirabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tirabrutinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary molecular target of Tirabrutinib?
A1: Tirabrutinib selectively and irreversibly binds to Bruton's tyrosine kinase (BTK) [, , , , , ].
Q2: How does Tirabrutinib interact with BTK?
A2: Tirabrutinib forms a covalent bond with the Cys481 residue located within the BTK kinase domain, leading to irreversible inhibition of its activity [, , ].
Q3: What are the downstream consequences of BTK inhibition by Tirabrutinib?
A3: Tirabrutinib disrupts B-cell receptor (BCR) signaling, a crucial pathway for B-cell survival, proliferation, and differentiation. This disruption leads to the inhibition of downstream signaling molecules, including NF-κB, AKT, and ERK, ultimately impacting the survival and proliferation of malignant B-cells [, , , , ].
Q4: What types of B-cell malignancies have shown sensitivity to Tirabrutinib in preclinical studies?
A4: In vitro and in vivo studies have demonstrated Tirabrutinib's efficacy against various B-cell malignancies, including Waldenström macroglobulinemia (WM), diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL) [, , , , , ].
Q5: Has Tirabrutinib shown activity in preclinical models of autoimmune diseases?
A5: Yes, Tirabrutinib demonstrated efficacy in a mouse model of collagen-induced arthritis (CIA), suppressing osteoclastogenesis and inflammation []. Furthermore, promising results were observed in a murine lupus model, where Tirabrutinib treatment inhibited autoantibody production and improved survival [].
Q6: What clinical trials have been conducted with Tirabrutinib?
A6: Tirabrutinib has been investigated in several clinical trials, including phase I/II studies in patients with relapsed or refractory primary central nervous system lymphoma (PCNSL) and WM, demonstrating promising efficacy and a manageable safety profile [, , , , , , , ].
Q7: What is the regulatory approval status of Tirabrutinib?
A7: Tirabrutinib has received approval in Japan for the treatment of relapsed or refractory PCNSL and WM [, ].
Q8: What are the common adverse events associated with Tirabrutinib?
A8: Commonly reported adverse events include rash, neutropenia, leukopenia, and gastrointestinal symptoms [, , , ]. In some cases, skin-related disorders, such as erythema multiforme and toxic epidermal necrolysis, have been reported, emphasizing the need for careful monitoring during treatment [, , ].
Q9: Have any resistance mechanisms to Tirabrutinib been identified?
A9: While Tirabrutinib demonstrates promising activity, the development of acquired resistance remains a concern. Mutations in BTK, such as the C481S mutation, can confer resistance to covalent BTK inhibitors, including Tirabrutinib []. Additionally, alterations in downstream signaling pathways could contribute to resistance [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



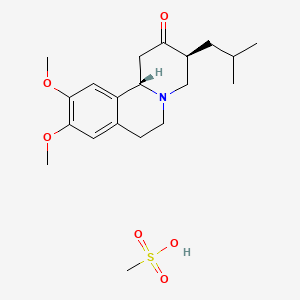

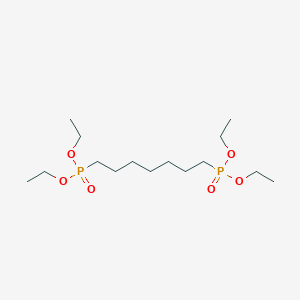

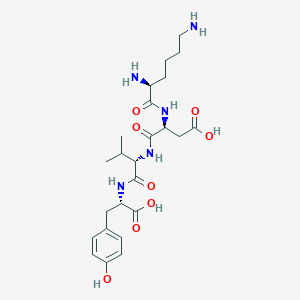
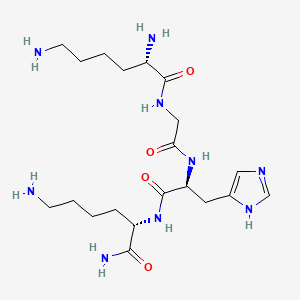


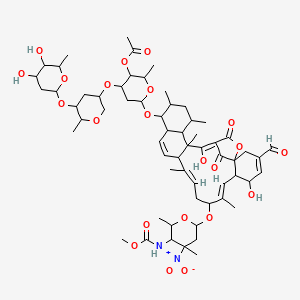

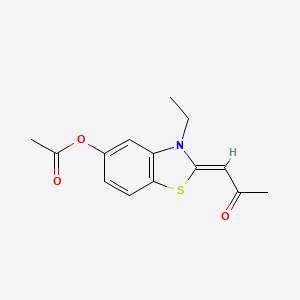

![4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'](/img/structure/B611321.png)